REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)[CH3:6])(=O)[CH3:2].[OH2:8].N1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:1]([O:4][CH:5]1[CH2:6][CH:13]2[CH2:14][CH:10]1[CH:11]=[CH:12]2)(=[O:8])[CH3:2]
|
Name
|
|
Quantity
|
11 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by stirring at room temperature for 12 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
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Type
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EXTRACTION
|
Details
|
the organic layer was then extracted with 100 ml of ethyl acetate
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Type
|
WASH
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Details
|
Afterward, the thus extracted organic layer was washed with 0.5 N hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
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Details
|
This organic layer was dried over magnesium sulfate, and ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C2C=CC(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |